3-Amino-4-phenoxy-5-sulfamoylbenzoic acid
Overview
Description
3-Amino-4-phenoxy-5-sulfamoylbenzoic acid is an organic compound with the molecular formula C13H12N2O5S It is known for its unique chemical structure, which includes an amino group, a phenoxy group, and a sulfamoyl group attached to a benzoic acid core
Mechanism of Action
- The primary target of 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid is urease , an enzyme responsible for hydrolyzing urea into ammonia and carbon dioxide. Urease plays a crucial role in nitrogen metabolism and is found in various organisms, including bacteria and plants .
- By inhibiting urease, this compound reduces the production of ammonia, which is essential for pathogenic bacteria (such as Helicobacter pylori) to survive in the acidic environment of the stomach .
- Downstream effects include reduced colonization of H. pylori in the gastric mucosa and potential therapeutic benefits in treating conditions like peptic ulcers .
- Clinically, this effect may contribute to the treatment of conditions associated with urease-producing bacteria, such as peptic ulcers .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The nitration of 4-phenoxybenzoic acid to introduce a nitro group at the 3-position.
Reduction: The reduction of the nitro group to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-phenoxy-5-sulfamoylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfamoyl group can be reduced to a sulfonamide.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of sulfonamide derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
3-Amino-4-phenoxy-5-sulfamoylbenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-Phenoxybenzoic acid: Lacks the amino and sulfamoyl groups, making it less versatile in chemical reactions.
3-Amino-4-phenoxybenzoic acid:
5-Sulfamoyl-2-aminobenzoic acid: Lacks the phenoxy group, affecting its chemical properties and reactivity.
Uniqueness
3-Amino-4-phenoxy-5-sulfamoylbenzoic acid is unique due to the presence of all three functional groups (amino, phenoxy, and sulfamoyl) on the benzoic acid core
Properties
IUPAC Name |
3-amino-4-phenoxy-5-sulfamoylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5S/c14-10-6-8(13(16)17)7-11(21(15,18)19)12(10)20-9-4-2-1-3-5-9/h1-7H,14H2,(H,16,17)(H2,15,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQZPZSQRCXSJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10182568 | |
Record name | 3-Amino-5-(aminosulphonyl)-4-phenoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10182568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28328-54-3 | |
Record name | 3-Amino-5-(aminosulfonyl)-4-phenoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28328-54-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028328543 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Amino-5-(aminosulphonyl)-4-phenoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10182568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-5-(aminosulphonyl)-4-phenoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.504 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-AMINO-4-PHENOXY-5-SULFAMOYLBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D69CZ7VGU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid in the synthesis of Bumetanide?
A1: this compound serves as a crucial starting material in the synthesis of Bumetanide []. The provided research describes a synthetic method where this compound reacts with n-butyl alcohol in the presence of a Lewis acid catalyst to yield Bumetanide []. This method highlights the importance of this compound as a direct precursor and its role in achieving a more efficient synthesis of the drug.
Q2: Are there alternative synthetic routes to Bumetanide that do not utilize this compound?
A2: While the provided research focuses on a specific synthetic method utilizing this compound [], exploring alternative synthetic routes for Bumetanide is a common practice in organic chemistry. These alternative routes may involve different starting materials, reagents, and reaction conditions. Investigating and comparing various synthetic strategies can be beneficial for identifying more efficient, cost-effective, or environmentally friendly approaches to drug production.
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